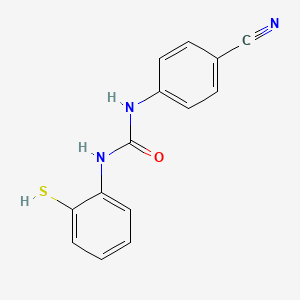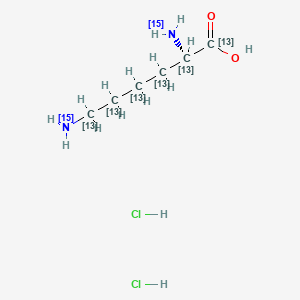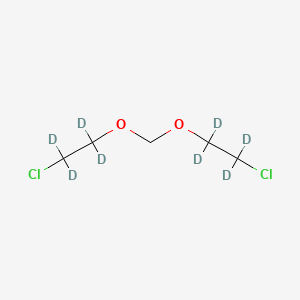
Antimicrobial agent-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimicrobial agent-3 is a chemical compound known for its ability to inhibit the growth of microorganisms, including bacteria, fungi, and viruses. This compound has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and industry. The development of this compound is part of the ongoing effort to combat microbial resistance and provide effective solutions for controlling infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antimicrobial agent-3 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. One common synthetic route involves the reaction of a suitable precursor with a halogenating agent under controlled conditions to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of advanced technologies, such as catalytic reactors and automated control systems, to ensure consistent quality and efficiency. The raw materials are sourced from reliable suppliers, and the production process is monitored to minimize environmental impact and ensure compliance with regulatory standards.
化学反応の分析
Types of Reactions
Antimicrobial agent-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antimicrobial properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms and introduce hydrogen atoms.
Substitution: Halogenating agents, such as chlorine or bromine, are used to replace specific functional groups with halogen atoms.
Major Products
The major products formed from these reactions include various derivatives of this compound with enhanced antimicrobial activity and stability. These derivatives are further tested for their efficacy against different microorganisms.
科学的研究の応用
Antimicrobial agent-3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with antimicrobial properties.
Biology: Employed in studies to understand the mechanisms of microbial resistance and develop new strategies for combating infections.
Medicine: Investigated for its potential use in treating bacterial, fungal, and viral infections. It is also explored as a component in wound dressings and medical devices to prevent infections.
Industry: Utilized in the formulation of antimicrobial coatings for surfaces, textiles, and packaging materials to prevent microbial contamination.
作用機序
The mechanism of action of antimicrobial agent-3 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. The compound targets specific molecular pathways, such as the synthesis of cell wall components or the function of essential enzymes, to inhibit microbial growth. By interfering with these critical processes, this compound effectively eliminates a wide range of pathogens.
類似化合物との比較
Similar Compounds
Gallium-based compounds: These compounds mimic iron and disrupt iron-dependent biological processes in microorganisms.
Natural compounds: Plant extracts, essential oils, and antimicrobial peptides are explored for their broad-spectrum antimicrobial activity.
Synthetic agents: Sulfonamides, quinolones, and other synthetic antimicrobial drugs are commonly used to treat infections.
Uniqueness
Antimicrobial agent-3 stands out due to its unique ability to target multiple pathways in microorganisms, making it effective against a broad spectrum of pathogens. Unlike some other antimicrobial agents, it has shown a lower propensity for inducing resistance, making it a valuable tool in the fight against microbial infections.
特性
分子式 |
C14H11N3OS |
|---|---|
分子量 |
269.32 g/mol |
IUPAC名 |
1-(4-cyanophenyl)-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C14H11N3OS/c15-9-10-5-7-11(8-6-10)16-14(18)17-12-3-1-2-4-13(12)19/h1-8,19H,(H2,16,17,18) |
InChIキー |
LDLRFKOIHQZNJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C#N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Tyr8] Bradykinin](/img/structure/B12399312.png)






![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)



